Benzyl 2-ethenylpiperidine-1-carboxylate
Description
Benzyl 2-ethenylpiperidine-1-carboxylate is a piperidine derivative characterized by a benzyloxycarbonyl (Cbz) group at the 1-position and an ethenyl substituent at the 2-position of the piperidine ring. Its structural analogues, such as benzyl-substituted piperidine carboxylates with varying functional groups, offer insights into its hypothetical properties and applications.
Properties
IUPAC Name |
benzyl 2-ethenylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-14-10-6-7-11-16(14)15(17)18-12-13-8-4-3-5-9-13/h2-5,8-9,14H,1,6-7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSTVDAONFLLCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCCCN1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-ethenylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperidine reacts with benzyl chloride in the presence of a base like sodium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The reaction conditions are optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-ethenylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles replace the benzyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in dichloromethane.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Benzyl 2-ethenylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 2-ethenylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters, thereby enhancing neurotransmission.
Comparison with Similar Compounds
Comparison with Structural Analogues
The following analysis compares benzyl 2-ethenylpiperidine-1-carboxylate with structurally related compounds, focusing on substituent effects, hazards, and applications.
Structural and Functional Group Variations
Key analogues include:
Benzyl 4-aminopiperidine-1-carboxylate (C₁₃H₁₈N₂O₂): Features an amino group at the 4-position .
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (C₁₈H₂₃NO₅): Contains an ethoxycarbonylpropyl substituent at the 4-position .
Benzyl 2-ethyl-4-hydroxypiperidine-1-carboxylate : Includes ethyl and hydroxyl groups at the 2- and 4-positions, respectively .
Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (C₁₈H₂₃NO₅): Ethoxycarbonylethyl substituent at the 4-position .
Table 1: Structural and Hazard Comparison
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